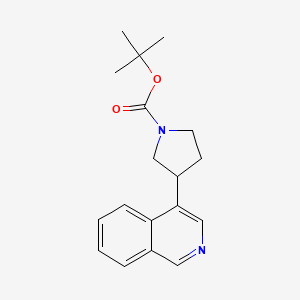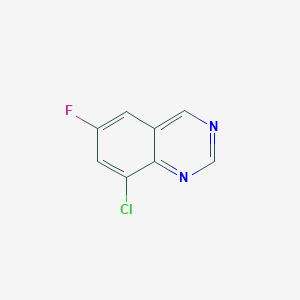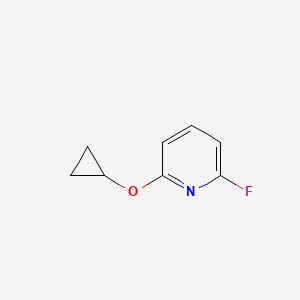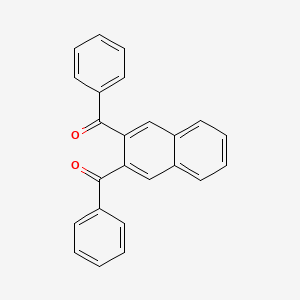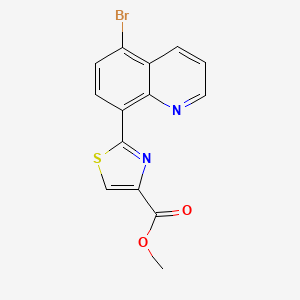
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a chemical compound characterized by its bromoquinoline and thiazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce the bromo group at the 5-position.
Thiazole Formation: The bromoquinoline is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially with different functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromoquinoline group is known to bind to certain receptors and enzymes, leading to biological responses. The thiazole ring contributes to the compound's stability and reactivity, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Methyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
Uniqueness: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate stands out due to its bromo group, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromo group enhances the compound's reactivity and potential for forming diverse derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique properties and versatility make it a valuable compound for future studies and industrial applications.
Propriétés
Formule moléculaire |
C14H9BrN2O2S |
|---|---|
Poids moléculaire |
349.20 g/mol |
Nom IUPAC |
methyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H9BrN2O2S/c1-19-14(18)11-7-20-13(17-11)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-7H,1H3 |
Clé InChI |
WGGQDLVLXKKDCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



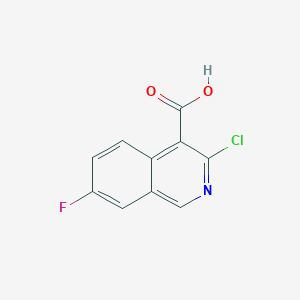
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)
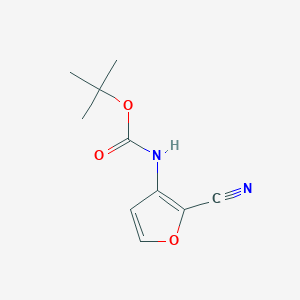
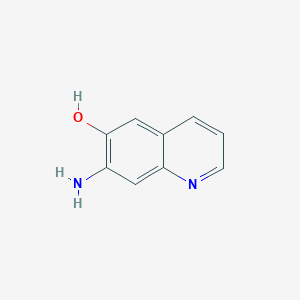
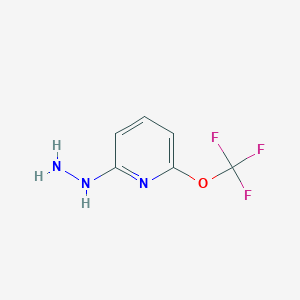

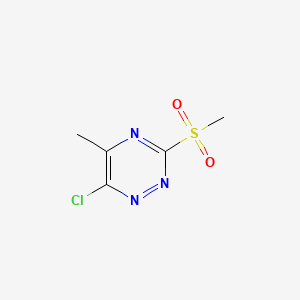
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
